molecular formula C16H16FNO B5627589 2-fluoro-N-(4-isopropylphenyl)benzamide

2-fluoro-N-(4-isopropylphenyl)benzamide

Cat. No. B5627589
M. Wt: 257.30 g/mol
InChI Key: WDHRMUNBJUBBFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzamides, including compounds similar to 2-fluoro-N-(4-isopropylphenyl)benzamide, often involves rhodium-catalyzed C-H activation and coupling reactions. For instance, Wu et al. (2017) describe a method for synthesizing fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate, highlighting the synthetic versatility of fluorinated compounds (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of fluorinated benzamides, including 2-fluoro-N-(4-isopropylphenyl)benzamide, is significantly influenced by the presence of fluorine. Studies on isomer grids of fluoro-N-(pyridyl)benzamides by Mocilac et al. (2012) have shown how fluorine substitution affects molecular conformation and the establishment of hydrogen bonds, highlighting the structural complexity of such molecules (Mocilac et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 2-fluoro-N-(4-isopropylphenyl)benzamide is characterized by its interaction with various reagents and under different conditions. For example, the fluorination reactions and the formation of C-F bonds play a crucial role in defining the chemical properties of fluorinated benzamides. Kumon et al. (2021) discuss the C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes, demonstrating the reactivity of such compounds towards forming fluorinated heterocycles (Kumon et al., 2021).

Physical Properties Analysis

The physical properties of fluorinated benzamides, such as solubility, melting points, and crystalline structure, are significantly influenced by the fluorine atoms. For instance, the synthesis and characterization of fluorinated benzamide neuroleptics by Mukherjee (1991) provide insights into the physical properties of these compounds, including their solubility and crystalline structure, which are crucial for their biological application (Mukherjee, 1991).

Chemical Properties Analysis

The chemical properties of 2-fluoro-N-(4-isopropylphenyl)benzamide, including its reactivity and stability, are significantly affected by the fluorine substitution. The work by Yan et al. (2016) on the chemoselectivity in fluorocyclization of styryl benzamide with a hypervalent fluoroiodane reagent offers valuable insights into the unique chemical behavior of fluorinated benzamides, highlighting the impact of fluorine on enhancing reactivity and selectivity in chemical reactions (Yan et al., 2016).

properties

IUPAC Name

2-fluoro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHRMUNBJUBBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-(propan-2-yl)phenyl]benzamide

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